4,5-Dimethoxy-1,2-benzenacetic Acid
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Overview
Description
4,5-Dimethoxy-1,2-benzenacetic Acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzenacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used as a chemical reagent in the synthesis of pharmaceutical agents, such as Ivabradine, an antianginal medication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,2-benzenacetic Acid typically involves the methoxylation of benzenacetic acid derivatives. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methoxylation .
Industrial Production Methods: Industrial production of this compound often involves the purification of intermediates such as 4,5-dimethoxybenzocyclobutane derivatives. These intermediates are crucial in the synthesis of Ivabradine and its salts. The process includes steps like bromination and subsequent purification to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethoxy-1,2-benzenacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzenacetic acids
Scientific Research Applications
4,5-Dimethoxy-1,2-benzenacetic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents like Ivabradine, which is used to treat angina.
Industry: The compound is used in the production of various fine chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-1,2-benzenacetic Acid involves its interaction with specific molecular targets. In the case of Ivabradine synthesis, the compound acts as a precursor that undergoes further chemical transformations. The methoxy groups play a crucial role in stabilizing intermediates and facilitating reactions through electron-donating effects .
Comparison with Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzoic Acid
- 4,5-Dimethoxy-2-nitrobenzyl Alcohol
- 4,5-Dimethoxy-2-nitrobenzyl Bromide
Comparison: 4,5-Dimethoxy-1,2-benzenacetic Acid is unique due to its specific structure and functional groups, which make it a valuable intermediate in pharmaceutical synthesis. Compared to similar compounds, it offers distinct reactivity patterns and stability, making it particularly useful in the synthesis of complex molecules like Ivabradine .
Properties
CAS No. |
1000517-77-0 |
---|---|
Molecular Formula |
C₁₀H₁₂O₄ |
Molecular Weight |
196.2 |
Origin of Product |
United States |
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